1beta-Calcitriol

Beschreibung

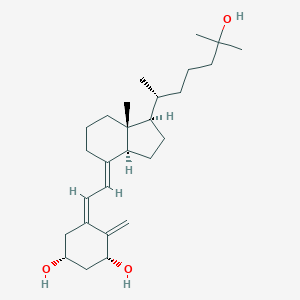

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/b20-10+,21-11-/t18-,22-,23-,24+,25-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMRQFYUYWCNGIN-PEJFXWBPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@H](C3=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66791-71-7 | |

| Record name | 1-Epicalcitriol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066791717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1.BETA.-CALCITRIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IR1PLU81NA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational Concepts in 1beta Calcitriol Research

Overview of 1beta-Calcitriol as an Active Steroid Hormone in Research Contexts

This compound, also known as 1-epicalcitriol or NS 8, is a stereoisomer of calcitriol (B1668218), the biologically active form of vitamin D. ontosight.ai While calcitriol (1α,25-dihydroxyvitamin D3) is well-documented for its critical role in calcium and phosphate (B84403) homeostasis, this compound's unique structural arrangement—specifically the orientation of the hydroxyl group at the 1-position of the A-ring—alters its interaction with the vitamin D receptor (VDR). This structural difference influences its pharmacokinetic and pharmacodynamic properties, making it a subject of significant research interest.

As a steroid hormone, this compound, like its more common isomer, exerts its effects by binding to the VDR, which is present in a wide array of cell types beyond those involved in mineral metabolism. colostate.edukarger.com This receptor is a member of the nuclear receptor superfamily that functions as a transcription factor. karger.com Upon binding with a ligand like this compound, the VDR forms a complex with the retinoid X receptor (RXR), which then interacts with specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby regulating their expression. karger.commdpi.com

Research has expanded beyond its classical role in bone health to explore its noncalcemic functions, including the modulation of the immune system, cell proliferation, differentiation, and apoptosis. karger.com Studies have investigated its potential in various conditions, such as cancer, autoimmune diseases, and kidney disease. For instance, research suggests that calcitriol can inhibit the proliferation of cancer cells and induce their programmed death. drugbank.com Furthermore, its immunomodulatory effects are being explored for their therapeutic potential in diseases like multiple sclerosis and rheumatoid arthritis.

Historical Trajectory and Current Frontiers in this compound Academic Inquiry

The journey of vitamin D research began over a century ago with the identification of rickets and the discovery of vitamin D as the curative nutritional factor. nih.gov A significant milestone was the elucidation of its metabolism, leading to the discovery of its active form, 1,25-dihydroxyvitamin D3 (calcitriol), in 1971 by researchers in the laboratories of Hector DeLuca and Tony Norman. nih.govwikipedia.org This discovery shifted the understanding of vitamin D from a simple vitamin to a potent steroid hormone. colostate.edu

The synthesis of calcitriol in the early 1970s opened the floodgates for extensive research into its physiological functions and therapeutic applications. nih.gov Initially, the focus was on its primary roles in regulating calcium and phosphate balance to maintain skeletal health. taylorandfrancis.com However, the discovery of the VDR in various tissues throughout the body hinted at a broader range of biological activities. colostate.edu

Current research on calcitriol and its isomers, like this compound, has ventured into several exciting frontiers:

Immunomodulation: Researchers are actively investigating the role of calcitriol in modulating the immune system. Studies have shown its ability to influence cytokine production and T-cell responses, suggesting potential applications in treating autoimmune diseases and infections. core.ac.uk For example, research has demonstrated that calcitriol can enhance the immune response in vaginal epithelial cells.

Cancer Research: The anti-proliferative and pro-apoptotic effects of calcitriol on various cancer cell lines, including breast, prostate, and colon cancer, are a major area of investigation. drugbank.complos.org Preclinical studies with this compound suggest it may have comparable anti-tumor effects to calcitriol but with a reduced risk of hypercalcemia, a significant side effect.

Kidney Disease: The protective effects of calcitriol in kidney diseases are being explored. Research in animal models of diabetic nephropathy has shown that calcitriol can improve kidney function and reduce albuminuria. Studies have also indicated its potential to improve the function of podocytes, specialized cells in the kidney, which could be beneficial in conditions like nephrotic syndrome.

Cardiovascular Health: Emerging research is examining the effects of calcitriol on the cardiovascular system. Studies have looked into its potential to protect against cardiac injury and its influence on cardiac ion channels. csic.esbiointerfaceresearch.com

Neuroprotection: The neuroprotective effects of calcitriol are another promising area of research. Studies in animal models of Parkinson's disease have suggested that calcitriol may have protective and restorative effects. frontiersin.org

Research Findings on this compound and Related Compounds

| Study Focus | Compound(s) | Key Findings | Implications |

|---|---|---|---|

| Immunomodulation | Calcitriol | Enhanced immune response in vaginal epithelial cells. | Potential for treating vaginal infections. |

| Podocyte Function | Calcitriol | Improved expression of slit diaphragm proteins in podocytes. | Therapeutic potential in nephrotic syndrome. |

| Cancer Cell Proliferation | Calcitriol, this compound | Calcitriol inhibits proliferation in various cancer cells. this compound shows comparable anti-tumor effects with potentially reduced hypercalcemia. | Potential as an adjunct therapy in oncology. |

| Diabetic Nephropathy | Calcitriol | Improved kidney function and reduced albuminuria in a rat model. | Role in managing diabetic complications. |

| Nerve Growth Factor Secretion | Calcitriol, Corticosterone, Interleukin-1beta, Transforming growth factor-beta1 | Calcitriol stimulated NGF secretion and had additive or synergistic effects with IL-1beta and TGF-beta1. nih.gov | Potential therapeutic relevance for impaired cholinergic function. nih.gov |

| Parkinson's Disease Model | Calcitriol | Improved motor performance and attenuated neuroinflammation in a rat model. frontiersin.org | Neuroprotective and restorative effects in Parkinson's disease. frontiersin.org |

| Acute Lung Injury | Calcitriol, Amitriptyline HCl, Flavin adenine (B156593) dinucleotide, Azacitidine | Identified as a potential drug to repurpose for influenza A H5N1 virus-induced lung injury. plos.org | Novel potential treatment for severe influenza infection. plos.org |

Biosynthesis and Catabolism of 1beta Calcitriol in Experimental Systems

Enzymatic Hydroxylation Pathways for 1alpha-Calcitriol Production

The synthesis of the hormonally active form of vitamin D is a multi-step process involving sequential hydroxylation reactions catalyzed by specific cytochrome P450 enzymes. diva-portal.org

Initial 25-Hydroxylation of Vitamin D Precursors (e.g., by CYP2R1, CYP27A1)

The first step in the activation of vitamin D (cholecalciferol) occurs in the liver. creative-diagnostics.comcsic.es Vitamin D is hydroxylated at the 25th carbon position to form 25-hydroxyvitamin D (calcifediol), the major circulating form of vitamin D. creative-diagnostics.commdpi.com This reaction is primarily catalyzed by the microsomal enzyme vitamin D 25-hydroxylase, encoded by the CYP2R1 gene. creative-diagnostics.commedlineplus.govuniprot.org The mitochondrial enzyme CYP27A1 also contributes to 25-hydroxylation. creative-diagnostics.commdpi.comarvojournals.org

Terminal 1α-Hydroxylation of 25-Hydroxyvitamin D (e.g., by CYP27B1)

The second and rate-limiting step in the activation of vitamin D occurs mainly in the kidneys. uniprot.orguniprot.orgwikipedia.org The enzyme 25-hydroxyvitamin D-1-alpha-hydroxylase, a mitochondrial cytochrome P450 enzyme encoded by the CYP27B1 gene, catalyzes the hydroxylation of calcifediol (B1668214) at the 1α-position. uniprot.orguniprot.orgwikipedia.org This reaction produces 1α,25-dihydroxyvitamin D₃ (calcitriol), the hormonally active form of vitamin D that can bind to the vitamin D receptor (VDR). uniprot.orguniprot.orggenecards.org This enzyme's specificity for the 1α-position is critical for producing the biologically active hormone.

Extra-renal 1α-Hydroxylase Activity in Specific Cell Types (e.g., Macrophages, Keratinocytes)

While the kidney is the primary site for producing circulating calcitriol (B1668218), the 1α-hydroxylase enzyme (CYP27B1) is also expressed in various extra-renal tissues. oup.comoup.comoup.com These include immune cells like macrophages and skin cells such as keratinocytes. oup.comnih.gov In these tissues, calcitriol is synthesized for local, intracrine purposes, modulating processes like immune responses and cell differentiation, rather than contributing significantly to systemic calcium homeostasis. oup.comnih.gov For instance, in macrophages from patients with sarcoidosis, increased 1α-hydroxylase expression has been observed. oup.comoup.com Similarly, keratinocytes in the skin express CYP27B1, and its overexpression has been noted in psoriatic skin. oup.comoup.com

Metabolic Inactivation and Degradation Pathways of 1alpha-Calcitriol

The levels of active vitamin D are tightly regulated through a catabolic pathway that inactivates the hormone.

24-Hydroxylation (e.g., by CYP24A1) and Formation of Inactive Metabolites (e.g., Calcitroic Acid)

The primary enzyme responsible for the inactivation of 1alpha-Calcitriol is the 24-hydroxylase, encoded by the CYP24A1 gene. wikipedia.orgnih.govaacrjournals.org This mitochondrial enzyme initiates the degradation of both calcitriol and its precursor, calcifediol. uniprot.orggenecards.org The process involves a multi-step oxidation pathway starting with hydroxylation at the C-24 position. uniprot.orgtaylorandfrancis.com This leads to the formation of metabolites with greatly reduced biological activity, such as 1,24,25-trihydroxyvitamin D₃. aacrjournals.orgnih.gov Subsequent oxidation reactions result in the cleavage of the side chain to produce calcitroic acid, a water-soluble and biologically inactive end-product that is excreted in the bile. wikipedia.orgtaylorandfrancis.comwikipedia.orgmdpi.com The expression of CYP24A1 is strongly induced by 1alpha-Calcitriol itself, creating a negative feedback loop that controls the levels of the active hormone. wikipedia.orgnih.govencyclopedia.pub

Role of Specific Cytochrome P450 Enzymes in Catabolism

CYP24A1 is the key enzyme in the catabolism of calcitriol. mdpi.comwikipedia.org It functions as a crucial regulator of vitamin D homeostasis by initiating the C-24 oxidation pathway that leads to calcitroic acid. uniprot.orgtaylorandfrancis.com In addition to the C-24 pathway, CYP24A1 can also catalyze a C-23 oxidation pathway, which results in the formation of 1,25-(OH)₂D₃-26,23-lactone. wikipedia.orguniprot.org While CYP24A1 is the primary catabolic enzyme, other cytochrome P450 enzymes, such as CYP3A4, have also been shown to contribute to the degradation of calcitriol, particularly in extra-renal tissues. mdpi.commdpi.com

Data Tables

Table 1: Key Enzymes in 1alpha-Calcitriol Metabolism

| Enzyme (Gene) | Location | Function | Substrate(s) | Product(s) |

|---|---|---|---|---|

| CYP2R1 | Liver (microsomal) creative-diagnostics.comarvojournals.org | Activation | Vitamin D uniprot.org | 25-hydroxyvitamin D (Calcifediol) creative-diagnostics.com |

| CYP27A1 | Liver (mitochondrial) mdpi.comarvojournals.org | Activation | Vitamin D creative-diagnostics.com | 25-hydroxyvitamin D (Calcifediol) creative-diagnostics.com |

| CYP27B1 | Kidney (primary), Macrophages, Keratinocytes wikipedia.orgoup.com | Activation | 25-hydroxyvitamin D uniprot.org | 1alpha,25-dihydroxyvitamin D₃ (Calcitriol) uniprot.org |

| CYP24A1 | Kidney and most target tissues wikipedia.orgtaylorandfrancis.com | Inactivation/Catabolism | 1alpha,25-dihydroxyvitamin D₃, 25-hydroxyvitamin D uniprot.orggenecards.org | Calcitroic Acid, 1,24,25-trihydroxyvitamin D₃ aacrjournals.orgwikipedia.org |

| CYP3A4 | Liver, Intestine mdpi.com | Inactivation/Catabolism | 1alpha,25-dihydroxyvitamin D₃ mdpi.commdpi.com | Hydroxylated inactive metabolites mdpi.com |

Regulatory Mechanisms Governing 1beta-Calcitriol Synthesis and Degradation in Research Models

The synthesis and breakdown of vitamin D metabolites are tightly controlled to maintain mineral homeostasis. nih.gov This regulation occurs through complex feedback loops involving the vitamin D metabolites themselves and other systemic hormones. oup.com Research models are crucial for dissecting these pathways for less common isomers like this compound.

A primary mechanism for controlling the levels of active vitamin D is autoregulation. The hormonal form, calcitriol, modulates its own concentration by influencing the enzymes that metabolize it. researchgate.net It achieves this by inducing the gene expression of 24-hydroxylase (CYP24A1), the primary enzyme that initiates the catabolism of calcitriol, thereby promoting its own degradation. uniprot.orgwikipedia.org Concurrently, calcitriol suppresses the expression of 1-alpha-hydroxylase (CYP27B1), the enzyme that synthesizes it from the precursor 25-hydroxyvitamin D3. mdpi.com This creates a negative feedback loop that prevents excessive levels of the active hormone. wikipedia.org

In experimental systems, it is hypothesized that this compound likely engages in similar autoregulatory behavior. Research has shown that CYP24A1 can metabolize various diastereomers of 1α,25-dihydroxyvitamin D3, including this compound (referred to as 1beta,3beta). nih.gov Although the binding affinity of human CYP24A1 for this compound is lower than for the natural 1-alpha isomer, the enzyme still processes it, indicating that this compound is a substrate for this catabolic enzyme. nih.gov

Further preclinical studies would be required to confirm whether this compound can directly induce the expression of CYP24A1. Such studies might involve treating specific cell lines (e.g., kidney or intestinal cells) with this compound and measuring the subsequent change in CYP24A1 mRNA and protein levels, as illustrated in the hypothetical data below.

Table 1: Hypothetical Data on the Effect of this compound on CYP24A1 Expression in a Human Colon Cancer Cell Line (Caco-2)

Note: This table presents hypothetical research findings for illustrative purposes.

Beyond autoregulation, the vitamin D metabolic pathway is significantly influenced by other endocrine factors, most notably Fibroblast Growth Factor 23 (FGF23). mdpi.com Produced primarily by bone cells, FGF23 is a key hormone in regulating phosphate (B84403) and vitamin D metabolism. isciii.esnih.gov In preclinical and clinical studies, FGF23 has been shown to exert powerful control over vitamin D levels by suppressing the expression of the synthesizing enzyme CYP27B1 and stimulating the expression of the catabolic enzyme CYP24A1. oup.commdpi.comfrontiersin.org This dual action effectively reduces the circulating levels of active vitamin D. frontiersin.org

Given this established role, it is highly probable that FGF23 also influences the metabolism of this compound in research models. In a preclinical setting, the administration of FGF23 would be expected to decrease the synthesis of this compound while simultaneously accelerating its degradation via the induction of CYP24A1. nih.gov This regulatory action by FGF23 is critical for understanding the potential physiological and pharmacological effects of this compound in vivo.

Preclinical animal models, such as mice with genetic modifications in the FGF23 or vitamin D signaling pathways, are invaluable tools for investigating these interactions. nih.gov For example, administering an FGF23-neutralizing antibody to mice could reveal its impact on the serum levels of this compound.

Table 2: Hypothetical Preclinical Data on the Effect of FGF23 Modulation on this compound Levels in a Mouse Model

Note: This table presents hypothetical research findings for illustrative purposes.

Molecular Mechanisms of Action of 1beta Calcitriol

Genomic Actions Mediated by the Nuclear Vitamin D Receptor (VDR)

The VDR is a member of the nuclear receptor superfamily and the primary mediator of the genomic effects of active vitamin D metabolites. wikipedia.orgdrugbank.com The process begins with the ligand entering the target cell and binding to the VDR, which then orchestrates the regulation of target genes. However, the affinity of this initial binding event is a key determinant of the biological response. Research comparing 1beta-Calcitriol to its 1-alpha counterpart reveals that this compound has a profoundly lower affinity for the VDR, which severely limits its capacity to initiate the downstream genomic cascade. nih.gov

The Vitamin D Receptor is a complex protein with several functional domains, crucial for its role as a transcription factor. nih.gov Key domains include:

C-domain: The highly conserved DNA-Binding Domain (DBD) features two zinc finger structures that are essential for recognizing and binding to specific DNA sequences. nih.govnih.gov

E-domain: This is the large, C-terminal Ligand-Binding Domain (LBD) responsible for recognizing and binding vitamin D metabolites. nih.govnih.govencyclopedia.pub It forms a hydrophobic ligand-binding pocket (LBP) that accommodates the ligand. researchgate.net The binding of an active ligand like 1alpha-calcitriol induces a significant conformational change in the E-domain, often described by a "mouse trap" model. researchgate.net This change involves the repositioning of a terminal alpha-helix (H12), creating a stable surface for the recruitment of coactivator proteins. nih.govresearchgate.net

F-domain: A less-conserved C-terminal extension, the F-domain is also considered one of the active domains of the VDR. nih.govencyclopedia.pub

The specific orientation of the hydroxyl groups on the ligand is critical for establishing hydrogen bonds with polar amino acid residues within the LBP, which stabilizes the receptor in its active conformation. nih.gov Due to the alternate stereochemistry of its 1-hydroxyl group, this compound fits poorly into this pocket. This results in a dramatically reduced binding affinity, estimated to be about 0.2% of that of 1alpha-Calcitriol. nih.gov This weak interaction is insufficient to induce the necessary conformational change in the E-domain, thus failing to effectively initiate genomic signaling.

Table 1: Comparative Genomic Activity of 1alpha-Calcitriol vs. This compound Activity is expressed as a percentage of the response observed with 1alpha,25-(OH)2D3.

| Genomic Response | 1alpha-Calcitriol (%) | This compound (%) |

|---|---|---|

| VDR Binding Affinity | 100 | 0.2 |

| Intestinal Ca2+ Absorption | 100 | <0.1 |

| Bone Ca2+ Mobilization | 100 | <0.1 |

Upon successful binding of a potent ligand, the VDR undergoes a conformational change that promotes its heterodimerization with the Retinoid X Receptor (RXR), another member of the nuclear receptor superfamily. wikipedia.orgresearchgate.netmdpi.com This VDR-RXR partnership is fundamental to the genomic mechanism, as the resulting heterodimer has a much higher affinity for DNA than the VDR alone. nih.gov This enhanced binding capacity is crucial for targeting specific genes. Given that this compound fails to induce the requisite conformational shift in the VDR, its ability to promote stable VDR-RXR heterodimerization is negligible, further impeding its genomic function. nih.gov

The VDR-RXR heterodimer acts by binding to specific DNA sequences known as Vitamin D Response Elements (VDREs), which are typically located in the promoter regions of target genes. nih.govresearchgate.net VDREs usually consist of two hexameric nucleotide sequences (PuGGTCA) arranged as a direct repeat, most commonly separated by three nucleotides (a DR3-type element). nih.gov The sequence-specific binding of the VDR-RXR complex to a VDRE is the critical step that localizes the transcriptional machinery to a specific gene. Because this compound is a very poor inducer of VDR activation and subsequent heterodimerization with RXR, it is consequently unable to facilitate the effective binding of this complex to VDREs. nih.gov

Once the VDR-RXR heterodimer is bound to a VDRE, it serves as a scaffold for the recruitment of a large complex of proteins, collectively known as co-regulators, which ultimately determine the transcriptional fate of the target gene. researchgate.netresearchgate.net

Up-regulation (Activation): For gene activation, the ligand-bound VDR recruits coactivator proteins. mdpi.com Many of these coactivators possess histone acetyltransferase (HAT) activity, which modifies chromatin to a more open and transcriptionally permissive state. nih.gov

Down-regulation (Repression): In some contexts, the VDR complex can recruit co-repressor proteins, which can lead to the silencing of gene expression. drugbank.comresearchgate.net

This recruitment of co-regulators is dependent on the specific conformation of the VDR's ligand-binding domain, which is induced by the ligand. researchgate.net As this compound binds to the VDR with extremely low affinity and fails to induce an active conformation, it is unable to effectively recruit these co-regulatory complexes. nih.gov Consequently, it cannot significantly up- or down-regulate the expression of vitamin D target genes, as evidenced by its lack of effect on classic genomic responses like intestinal calcium absorption and bone calcium mobilization. nih.gov

Epigenetic modifications, such as the chemical alteration of histone proteins, play a crucial role in regulating gene accessibility and expression. Active vitamin D metabolites are known to influence the epigenetic landscape to facilitate transcription.

Histone acetylation is a key epigenetic mark associated with active gene transcription. nih.govmdpi.com The level of acetylation is controlled by the opposing activities of histone acetyltransferases (HATs) and histone deacetylases (HDACs). nih.gov Studies have shown that 1alpha-Calcitriol can exert epigenetic effects by decreasing the activity of HDACs. nih.govresearchgate.net By inhibiting HDACs, 1alpha-Calcitriol promotes an open chromatin structure, making DNA more accessible to the transcriptional machinery. nih.gov Some research indicates that calcitriol (B1668218) treatment can enhance nuclear HDAC activity for the repression of specific genes, suggesting a context-dependent role. nih.govnih.gov

There is no direct evidence to suggest that this compound can induce these epigenetic changes. Given that the VDR-mediated recruitment of chromatin-modifying enzymes is dependent on high-affinity ligand binding and the subsequent conformational changes in the receptor, the negligible genomic activity of this compound makes it an exceedingly poor candidate for modulating histone acetylation or HDAC activity through the canonical VDR pathway. nih.gov

Epigenetic Modifications Induced by this compound

Regulation of DNA Methylation (e.g., DNMT1 expression and activity)

This compound has been shown to exert significant influence on the epigenetic landscape of target cells by modulating DNA methylation patterns. This regulation is, in part, achieved through its effects on DNA methyltransferases (DNMTs), the enzymes responsible for establishing and maintaining methylation marks on DNA.

Research has demonstrated that this compound can directly impact the expression and activity of DNMT1, a key enzyme for maintaining methylation patterns during cell division. In the context of breast cancer cells, treatment with this compound has been observed to downregulate both the gene expression and the enzymatic activity of DNMT1. nih.gov This reduction in DNMT1 function can lead to a decrease in methylation levels within the promoter regions of specific genes, such as the tumor suppressor gene PTEN, thereby promoting its expression. nih.gov

Furthermore, the VDR, when activated by this compound, can form complexes that recruit DNMTs to specific gene promoters. For instance, in parathyroid cells, the this compound-bound VDR can recruit a complex including DNMT1 and DNMT3b to the parathyroid hormone (PTH) gene, leading to its transcriptional inhibition. d-nb.info This targeted recruitment of DNMTs provides a mechanism for gene-specific silencing mediated by this compound.

In a broader sense, studies have indicated that this compound can lead to a general decrease in DNMT enzymatic activity. nih.gov This can contribute to a more open chromatin structure, facilitating the binding of transcription factors and the expression of target genes. The interplay between this compound and DNA methylation is a critical aspect of its gene-regulatory functions, with implications for its anti-proliferative and differentiation-inducing effects.

| Effect of this compound on DNA Methylation | Mechanism | Example | Reference |

| Downregulation of DNMT1 | Decreased gene expression and enzymatic activity. | Increased expression of the PTEN tumor suppressor gene in breast cancer cells. | nih.gov |

| Recruitment of DNMTs | Formation of a complex with VDR that binds to specific gene promoters. | Inhibition of PTH gene transcription in parathyroid cells by recruiting DNMT1 and DNMT3b. | d-nb.info |

| General Decrease in DNMT Activity | Overall reduction in the enzymatic function of DNMTs. | Contributes to a more open chromatin structure. | nih.gov |

Chromatin Remodeling and Gene Accessibility

Beyond its influence on DNA methylation, this compound plays a pivotal role in chromatin remodeling, thereby directly affecting gene accessibility and transcription. This is largely achieved through the modulation of histone modifications, which alter the structure of chromatin.

The VDR, upon binding this compound, can recruit co-activator and co-repressor complexes that possess histone-modifying activities. For transcriptional activation, the VDR/RXR heterodimer often interacts with histone acetyltransferases (HATs). d-nb.info HATs catalyze the acetylation of lysine (B10760008) residues on histone tails, which neutralizes their positive charge and weakens their interaction with negatively charged DNA. This process leads to a more relaxed or "open" chromatin structure, making the DNA more accessible to the transcriptional machinery.

Conversely, for transcriptional repression, the this compound-VDR complex can recruit histone deacetylases (HDACs). nih.govd-nb.info HDACs remove acetyl groups from histones, leading to a more condensed or "closed" chromatin state and subsequent gene silencing. For example, in parathyroid cells, the VDR complex recruits HDAC2 to the PTH gene promoter to inhibit its transcription. d-nb.info

Research has also shown that this compound treatment can lead to an increase in specific histone modifications associated with active transcription, such as histone H4 acetylation. e-century.us This modification is a hallmark of euchromatin, which is transcriptionally active. By promoting such modifications, this compound can directly enhance the accessibility of target genes to RNA polymerase II and other transcription factors, thereby upregulating their expression.

| Effect of this compound on Chromatin Remodeling | Mechanism | Consequence | Reference |

| Recruitment of HATs | Interaction of the VDR/RXR complex with histone acetyltransferases. | Increased histone acetylation, leading to open chromatin and gene activation. | d-nb.info |

| Recruitment of HDACs | The VDR complex brings histone deacetylases to specific gene promoters. | Decreased histone acetylation, resulting in closed chromatin and gene repression. | nih.govd-nb.info |

| Decrease in Overall HDAC Activity | General inhibition of histone deacetylase enzymatic function. | Promotes a more open chromatin state and facilitates gene expression. | nih.gov |

| Increased Histone H4 Acetylation | Promotion of a specific histone mark associated with active transcription. | Enhanced gene accessibility and upregulation of target gene expression. | e-century.us |

Non-Genomic Actions Involving Membrane-Associated Signaling

In addition to its well-established genomic actions, this compound can initiate rapid, non-genomic signaling events. These responses occur within minutes and are independent of gene transcription and protein synthesis. They are mediated by the interaction of this compound with membrane-associated receptors, leading to the activation of various intracellular signaling cascades.

Identification and Functional Characterization of Membrane Vitamin D Receptors (e.g., PDIA3/MAARS)

A key player in the non-genomic actions of this compound is the membrane-associated receptor, protein disulfide isomerase family A member 3 (PDIA3), also known as membrane-associated rapid response steroid-binding protein (MARRS). nih.govfrontiersin.org PDIA3 has been identified as a specific, high-affinity binding protein for this compound on the cell surface.

Functionally, the binding of this compound to PDIA3 initiates a cascade of intracellular events. PDIA3 is believed to act as a component of a larger membrane receptor complex that, upon ligand binding, activates downstream signaling molecules. frontiersin.org This activation leads to the rapid generation of second messengers, such as calcium and cyclic AMP, which in turn trigger various cellular responses.

The functional characterization of PDIA3 has revealed its involvement in mediating the rapid effects of this compound on calcium and phosphate (B84403) transport across intestinal epithelial cells. frontiersin.org Silencing of PDIA3 has been shown to affect the expression of VDR target genes, suggesting a potential crosstalk between the non-genomic and genomic signaling pathways of this compound. nih.gov The interaction of this compound with PDIA3 represents a crucial initial step in a distinct signaling pathway that complements the classical nuclear receptor-mediated actions of this hormone.

Activation of Rapid Intracellular Signaling Cascades

The binding of this compound to its membrane receptors triggers the activation of several rapid intracellular signaling cascades, which play a crucial role in mediating its non-genomic effects. These pathways include the Phosphoinositide 3-Kinase (PI3K)/Akt pathway and the Mitogen-Activated Protein Kinase (MAPK) cascade.

This compound has been demonstrated to rapidly activate the PI3K/Akt signaling pathway in various cell types. nih.govnih.gov The activation of PI3K leads to the phosphorylation and activation of Akt, a serine/threonine kinase that regulates numerous cellular processes, including cell survival, proliferation, and metabolism.

In diabetic nephropathy models, this compound has been shown to ameliorate podocyte injury by activating the PI3K/Akt pathway. nih.gov This activation was associated with an increased expression of the VDR, suggesting a potential link between the receptor and this signaling cascade. The pro-survival effects of this compound in osteoblasts have also been linked to the activation of the PI3K/Akt pathway, which leads to the phosphorylation and inactivation of pro-apoptotic proteins. nih.gov The activation of this pathway represents a significant mechanism through which this compound exerts its rapid, non-genomic effects on cell fate and function.

The MAPK cascade is another critical signaling pathway that is rapidly activated by this compound. This cascade involves a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors and other cellular targets. The main MAPK pathways include the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways.

Studies have shown that this compound can stimulate the activation of ERK1 and ERK2 in breast cancer cells. d-nb.info This activation can be biphasic, with an early, VDR-independent phase and a later phase that may be dependent on the nuclear receptor. The activation of the MAPK pathway can influence cell proliferation and differentiation.

Involvement of Protein Kinase C (PKC) and Src Kinases

The signaling pathways of 1,25-dihydroxyvitamin D3 (calcitriol) involve the activation of key intracellular kinases, including Protein Kinase C (PKC) and Src kinases. In cultured rat and chick myoblasts, the activation of PKC has been shown to mimic the effects of calcitriol, rapidly stimulating 45Ca2+ uptake. This effect is time- and dose-dependent and can be suppressed by PKC inhibitors, suggesting a direct role for this kinase in calcitriol's mechanism of action. nih.gov Furthermore, calcitriol has been observed to activate PKC in rat myoblasts, leading to the translocation of its activity from the cytosol to the cell membrane. nih.gov The involvement of PKC is also implicated in the regulation of the renal 25-hydroxyvitamin D3-24-hydroxylase, a key enzyme in vitamin D metabolism. nih.gov

In addition to PKC, Src kinase, a non-receptor tyrosine kinase, plays a crucial role in calcitriol's signaling cascade. In skeletal muscle cells, treatment with 1,25(OH)2D3 has been shown to significantly increase the tyrosine phosphorylation of the Vitamin D Receptor (VDR). nih.gov This phosphorylation event appears to facilitate the interaction between the VDR and Src kinase. Evidence for this interaction is provided by co-immunoprecipitation experiments, which demonstrate the formation of a VDR/Src complex. nih.gov This suggests a mechanism where calcitriol binding to the VDR induces a conformational change that promotes its phosphorylation and subsequent association with Src, leading to the activation of downstream signaling pathways.

Table 1: Summary of Kinase Involvement in this compound Signaling

| Kinase | Cell Type | Observed Effect of this compound | Reference |

| Protein Kinase C (PKC) | Rat and Chick Myoblasts | Activation and translocation from cytosol to cell membrane, stimulation of Ca2+ uptake. | nih.gov |

| Src Kinase | Chick Skeletal Muscle Cells | Increased tyrosine phosphorylation of the Vitamin D Receptor (VDR) and formation of a VDR/Src complex. | nih.gov |

Direct Modulation of Ion Channels and Transporters

Regulation of Potassium Ion (K+) Currents in Excitable Cells

Recent studies have indicated that calcitriol can directly modulate the activity of mitochondrial potassium channels. Specifically, in the human astrocytoma cell line (U-87 MG), calcitriol has been shown to directly affect the activity of the mitochondrial large-conductance Ca2+-regulated potassium channel (mitoBKCa). nih.gov The effect of calcitriol on the mitoBKCa channel is dependent on the calcium concentration. In high calcium conditions, calcitriol decreases the open probability of the channel, while in low calcium conditions, the opposite effect is observed. nih.gov This dual regulatory action suggests a nuanced role for calcitriol in modulating mitochondrial function and cellular bioenergetics through its interaction with potassium channels. nih.gov

Effects on L-type Calcium Current (ICaL) Density

Calcitriol has been demonstrated to have a rapid, non-genomic effect on L-type calcium channels in ventricular myocytes. nih.gov Treatment of these cells with calcitriol leads to a concentration-dependent increase in the L-type calcium current (ICaL) density. nih.gov This enhancement of ICaL contributes to a significant increase in peak intracellular Ca2+ transients and subsequent cell contraction. nih.gov The mechanism underlying this effect is thought to involve the activation of second messengers via a plasma membrane-associated VDR, leading to the modulation of these voltage-dependent channels. nih.gov

Table 2: Effect of this compound on Ion Channel Activity

| Ion Channel/Current | Cell Type | Effect of this compound | Key Finding | Reference |

| Mitochondrial large-conductance Ca2+-regulated potassium channel (mitoBKCa) | Human Astrocytoma (U-87 MG) | Direct modulation of channel activity | Decreased open probability in high Ca2+; increased in low Ca2+ | nih.gov |

| L-type Calcium Current (ICaL) | Mouse Ventricular Myocytes | Increased current density | Concentration-dependent increase leading to enhanced Ca2+ transients and cell contraction. | nih.gov |

Upregulation of Plasma Membrane Calcium Pump Isoforms (e.g., PMCA1b)

A significant aspect of calcitriol's role in calcium homeostasis is its regulation of the plasma membrane calcium pump (PMCA). In immortalized distal kidney tubular cells and rat osteoblast-like cells, calcitriol has been shown to upregulate the expression and activity of the PMCA1b isoform. nih.govnih.govresearchgate.net This upregulation occurs at multiple levels, including increased steady-state expression of PMCA1b mRNA and protein, as well as enhanced functional activity of the pump in transporting calcium. nih.gov Furthermore, calcitriol has been found to enhance the stability of PMCA1b mRNA. nih.gov These findings highlight a crucial mechanism by which calcitriol regulates calcium transport in key tissues like the kidney and bone. nih.govnih.gov

Table 3: Regulation of PMCA1b by this compound

| Cell Type | Effect on PMCA1b mRNA | Effect on PMCA1b Protein | Effect on PMCA1b Activity | Reference |

| Madin-Darby bovine kidney (MDBK) cells | Increased steady-state expression and enhanced stability | Increased expression | Upregulated calcium transport | nih.gov |

| ROS 17/2.8 (rat osteoblast-like) cells | Favored expression of the 5.5 kb transcript | Increased expression | Increased function | nih.gov |

Cellular and Tissue Specific Modulatory Effects of 1beta Calcitriol in Preclinical Investigations

Regulation of Cell Proliferation and Differentiation Processes

1beta-Calcitriol, the biologically active form of vitamin D, exerts significant control over cell proliferation and differentiation across various cell types. karger.commdpi.com These actions are primarily mediated through the vitamin D receptor (VDR), a nuclear receptor that, upon binding to this compound, modulates the transcription of numerous target genes. mdpi.comaacrjournals.org Preclinical studies have consistently demonstrated the anti-proliferative and pro-differentiative effects of this compound in diverse cancer models, including those of the breast, prostate, colon, and skin. karger.comnih.gov

Mechanisms of Cell Cycle Arrest (e.g., through p21, p27, GADD45A upregulation)

A primary mechanism by which this compound inhibits cell proliferation is by inducing cell cycle arrest, most commonly at the G0/G1 phase. nih.govjebms.org This arrest is achieved through the modulation of key cell cycle regulatory proteins.

p21 (WAF1/CIP1) and p27 (KIP1) Upregulation: this compound has been shown to upregulate the expression of cyclin-dependent kinase inhibitors (CDKIs) such as p21 and p27. nih.govcsic.es These proteins bind to and inhibit the activity of cyclin-CDK complexes, which are essential for the progression of the cell cycle from the G1 to the S phase. jebms.org The upregulation of p21 can be a direct transcriptional effect mediated by the VDR, while p27 regulation often occurs at the protein level, involving inhibition of its degradation. nih.gov In thyroid carcinoma cells, for example, this compound-induced G1 arrest was associated with increased nuclear accumulation of p27. doi.org

GADD45A Upregulation: this compound can also induce the expression of the Growth Arrest and DNA Damage-inducible 45 alpha (GADD45A) gene. csic.esuni.lu GADD45A is a sensor of physiological stress and contributes to cell cycle arrest, DNA repair, and apoptosis. Its upregulation by this compound further reinforces the block on cell cycle progression. doi.org

| Target Gene | Effect of this compound | Mechanism | Cellular Outcome |

|---|---|---|---|

| p21 (WAF1/CIP1) | Upregulation | Direct transcriptional activation via VDR. nih.gov | Inhibition of cyclin-CDK complexes, leading to G1 arrest. jebms.org |

| p27 (KIP1) | Upregulation/Stabilization | Inhibition of proteasomal degradation. nih.govdoi.org | Inhibition of cyclin-CDK complexes, contributing to G1 arrest. doi.org |

| GADD45A | Upregulation | Transcriptional induction. csic.esuni.lu | Contributes to cell cycle arrest and DNA damage response. doi.org |

Induction of Terminal Differentiation in various cell lineages

Beyond halting proliferation, this compound actively promotes the terminal differentiation of various cell types, pushing them towards a more mature and specialized state. karger.comaacrjournals.org This is a key aspect of its anti-cancer activity, as it can revert malignant cells to a less aggressive phenotype.

Myeloid Leukemia Cells: One of the earliest observed effects of this compound was its ability to induce the differentiation of myeloid leukemia cells into mature monocytes and macrophages. karger.comoncotarget.com This process involves the transcriptional activation of genes associated with the monocytic phenotype. jebms.org

Epithelial Cells: In colon cancer cells, this compound promotes epithelial differentiation by upregulating markers such as alkaline phosphatase and E-cadherin. csic.es This can counteract the epithelial-to-mesenchymal transition (EMT), a process associated with cancer progression and metastasis. csic.es Similarly, in skin cells, this compound induces the expression of differentiation markers like keratin (B1170402) 10 (K10) and transglutaminase 1 (TGM1). aacrjournals.org

Osteoblasts: this compound plays a crucial role in bone metabolism by stimulating the differentiation of osteoblasts, the cells responsible for bone formation. stemcell.comcabidigitallibrary.org

Other Cell Types: The pro-differentiative effects of this compound have also been observed in other cell lineages, including keratinocytes and chondrocytes. karger.comstemcell.com

| Cell Lineage | Effect of this compound | Key Findings |

|---|---|---|

| Myeloid Leukemia | Induction of differentiation into monocytes/macrophages. karger.comoncotarget.com | One of the first demonstrations of its pro-differentiative action. karger.com |

| Colon Carcinoma | Promotion of epithelial differentiation. csic.es | Upregulation of E-cadherin and inhibition of EMT. csic.es |

| Keratinocytes (Skin) | Induction of terminal differentiation. aacrjournals.org | Increased expression of K10 and TGM1. aacrjournals.org |

| Osteoblasts (Bone) | Stimulation of differentiation. stemcell.comcabidigitallibrary.org | Essential for bone formation and mineralization. stemcell.com |

Impact on Stemness and Self-Renewal of Cancer Stem Cells in vitro and in vivo

Cancer stem cells (CSCs) are a subpopulation of tumor cells with the ability to self-renew and drive tumor growth, metastasis, and resistance to therapy. mdpi.combmbreports.org Emerging evidence suggests that this compound can target these CSCs, thereby striking at the root of the malignancy.

Inhibition of Stemness Genes: In ovarian cancer models, this compound has been shown to reduce the expression of key stem cell-specific transcription factors such as Nanog, Sox2, and Oct4 in ovarian CSCs. researchgate.netnih.gov These factors are crucial for maintaining the pluripotency and self-renewal capacity of CSCs. nih.gov

Depletion of CSC Populations: Treatment with this compound can lead to a reduction in the number of CSCs within a tumor population. mdpi.comnih.gov For instance, in ovarian cancer cell lines, this compound depleted the population of cells expressing CSC markers like CD44 and CD117. nih.gov Similar effects have been noted in breast and thyroid cancer models. oncotarget.com

Modulation of CSC-Related Signaling Pathways: The anti-CSC effects of this compound are often mediated through the regulation of signaling pathways critical for stemness, such as the Wnt/β-catenin pathway. oncotarget.comresearchgate.netnih.gov By activating the VDR, this compound can inhibit Wnt signaling, leading to a loss of the stem-like properties of CSCs. oncotarget.comnih.gov

Mechanisms of Apoptosis and Programmed Cell Death Induction

In addition to its cytostatic and differentiation-inducing effects, this compound can directly trigger apoptosis, or programmed cell death, in cancer cells. mdpi.comnih.gov The mechanisms of apoptosis induction can be both caspase-dependent and caspase-independent, depending on the cell type. nih.gov

Modulation of Bcl-2 Family Proteins: this compound can alter the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. It has been shown to repress the expression of anti-apoptotic members like Bcl-2 and Bcl-XL, while simultaneously stimulating the expression of pro-apoptotic members such as Bax and Bak. mdpi.com

Activation of Caspases: In many cancer cell lines, including prostate and melanoma, this compound induces apoptosis through the activation of caspases, which are the executioners of programmed cell death. nih.govnih.gov Studies have demonstrated the cleavage and activation of key caspases like caspase-3, caspase-8, and caspase-9 following this compound treatment. nih.gov

Immunomodulatory Properties in Experimental Models

This compound is a potent immunomodulator, influencing both the innate and adaptive immune systems. karger.commdpi.comfoliamedica.bg Its effects are mediated by the presence of the VDR in various immune cells, including monocytes, macrophages, and dendritic cells. karger.commdpi.com

Regulation of Innate Immune Responses (e.g., Monocytes, Macrophages)

This compound plays a significant role in shaping the innate immune response, particularly by acting on monocytes and macrophages. karger.comnih.gov

Modulation of Adaptive Immune Cell Function (e.g., T and B Lymphocytes, Th2 cells, Regulatory T cells)

This compound, the biologically active form of vitamin D, exerts significant immunomodulatory effects on the adaptive immune system. It directly and indirectly influences the function and differentiation of key adaptive immune cells, including T and B lymphocytes. nih.govnih.gov The Vitamin D Receptor (VDR), to which this compound binds, is expressed in various immune cells, including T and B cells, enabling a direct cellular response. nih.govnih.gov

Regarding T lymphocytes, this compound generally shifts the immune response towards a more tolerogenic state. mdpi.com It has been shown to suppress the proliferation of T cells and modulate their differentiation. nih.gov Specifically, it inhibits the development of pro-inflammatory T helper 1 (Th1) and T helper 17 (Th17) cells, which are implicated in the pathogenesis of various autoimmune diseases. nih.govoup.comoup.comnih.gov Conversely, this compound promotes the differentiation of T helper 2 (Th2) cells and enhances the production of regulatory T cells (Tregs). nih.govoup.comwjgnet.com Tregs play a crucial role in maintaining self-tolerance and controlling inflammatory responses. wjgnet.com Studies have shown that this compound can increase the frequency of Foxp3+ Tregs and the expression of CTLA4, a key molecule in Treg function. wjgnet.com This modulation of T cell subsets, steering away from an inflammatory phenotype towards a more regulated one, is a cornerstone of its immunomodulatory action. oup.comoup.com

This compound also impacts B lymphocytes. While some initial research suggested its effects were indirectly mediated by T cells, further studies have shown direct actions. mdpi.com It can inhibit B cell proliferation, differentiation into plasma cells, and subsequent immunoglobulin production. nih.govmdpi.com Endogenous synthesis of this compound by immune cells, such as T cells, appears to play a role in regulating the IgE humoral response in B cells, suggesting a paracrine mechanism of action within lymphoid tissues. aai.org

Table 1: Effects of this compound on Adaptive Immune Cells

| Cell Type | Effect of this compound | Research Findings |

|---|---|---|

| T Lymphocytes (General) | Suppresses proliferation and modulates differentiation. nih.gov | Shifts immune response to a more tolerogenic state. mdpi.com |

| Th1 Cells | Inhibits differentiation and cytokine production. nih.govoup.comoup.com | Contributes to protection against autoimmune diseases. nih.gov |

| Th17 Cells | Inhibits differentiation and cytokine production. nih.govoup.com | Reduces pathogenic Th17 cells in autoimmune models. nih.gov |

| Th2 Cells | Promotes differentiation and cytokine production. nih.govoup.comwjgnet.com | Contributes to an anti-inflammatory cytokine environment. mdpi.com |

| Regulatory T cells (Tregs) | Promotes induction and enhances function. nih.govoup.comwjgnet.com | Increases frequency of Foxp3+ Tregs. wjgnet.com |

| B Lymphocytes | Inhibits proliferation and differentiation. nih.govmdpi.com | Blocks transformation into plasma cells and reduces immunoglobulin secretion. nih.gov |

Control of Cytokine and Chemokine Expression Profiles (e.g., IL-1β, TNF-α, IL-6, IL-10, IL-13)

A critical aspect of this compound's immunomodulatory function is its ability to regulate the expression of a wide array of cytokines and chemokines. It generally suppresses the production of pro-inflammatory cytokines while, in some contexts, increasing anti-inflammatory cytokines. d-nb.inforesearchgate.net

Preclinical investigations have consistently shown that this compound can reduce the expression of key pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6). d-nb.infonih.govfrontiersin.org For instance, in studies involving human vaginal epithelial cells, treatment with this compound significantly reduced the secretion of IL-1β and IL-6 following bacterial exposure. d-nb.info Similarly, in macrovascular endothelial cells, it was found to downregulate IL-1β gene expression. frontierspartnerships.org The suppression of TNF-α has also been documented in T cells. mdpi.com

The effect on Interleukin-13 (IL-13), a cytokine associated with Th2 responses and allergic inflammation, is also significant. Research indicates that this compound can impair the secretion of IL-13 from Th2 cells. researchgate.net This modulation occurs through complex mechanisms involving the regulation of key transcription factors like Gata3. researchgate.net While this compound promotes the Th2 phenotype, its specific inhibitory action on IL-13 suggests a nuanced regulation of immune responses rather than a simple blanket promotion of all Th2 functions. mdpi.comresearchgate.net

Table 2: Modulation of Cytokine Expression by this compound

| Cytokine | General Effect | Cellular Context / Research Finding |

|---|---|---|

| IL-1β | Suppression | Reduced secretion in bacterially-stimulated epithelial cells. d-nb.info Downregulated gene expression in LPS-stimulated endothelial cells. frontierspartnerships.org |

| TNF-α | Suppression | Reduced production by T cells. mdpi.com Decreased expression in RAW 264 macrophages. zen-bio.com |

| IL-6 | Suppression | Reduced secretion in bacterially-stimulated epithelial cells. d-nb.info Decreased expression in human peripheral mononuclear cells. mdpi.com |

| IL-10 | Upregulation | Increased production by T cells and accessory cells. nih.gov Increased secretion post-treatment in murine Th2 cells. researchgate.net |

| IL-13 | Suppression | Impaired secretion from Th2 cells via modulation of transcription factors. researchgate.net |

Impact on Toll-like Receptor (TLR) Expression and Signaling

This compound modulates innate and adaptive immunity in part by influencing the expression and signaling of Toll-like Receptors (TLRs). nih.govnih.gov TLRs are pattern-recognition receptors crucial for initiating inflammatory responses to pathogens. oatext.commdpi.com

Research has demonstrated that this compound can downregulate the expression of specific TLRs. A notable target is TLR8. In both human monocytic cell lines and in an in vivo model of experimental autoimmune encephalomyelitis, this compound treatment led to a profound reduction in TLR8 expression. nih.gov This suppression of TLR8 at the transcriptional level diminishes the cell's capacity to respond to TLR8 ligands, thereby reducing the subsequent production of inflammatory cytokines like TNF-α and IL-1β. nih.gov

Furthermore, this compound has been shown to modulate TLR signaling pathways. One significant pathway affected is the TLR4/Nuclear Factor-κB (NF-κB) cascade. nih.gov In a study on ischemic stroke patients, post-ischemic increases in TLR4 and NF-κB expression were attenuated by the administration of this compound. nih.gov By reducing the activation of this cascade, this compound can limit the downstream inflammatory gene expression that contributes to tissue damage. nih.gov The activation of TLRs on immune cells like monocytes can also induce a vitamin D-dependent antimicrobial response, indicating a complex interplay where this compound is both a regulator of and a participant in TLR-mediated outcomes. plos.org

Anti-inflammatory Actions and Mechanisms

The anti-inflammatory properties of this compound are multifaceted, involving the modulation of several key enzymatic and signaling pathways that are central to the inflammatory process. bioscientifica.com These mechanisms collectively contribute to its ability to resolve or dampen inflammation in various preclinical models.

Inhibition of Prostaglandin (B15479496) Synthesis and Signaling (e.g., by suppressing COX-2, upregulating 15-PGDH)

A primary anti-inflammatory mechanism of this compound is its interference with the prostaglandin (PG) pathway. bioscientifica.comnih.gov Prostaglandins (B1171923), particularly PGE2, are potent pro-inflammatory mediators. This compound inhibits PG synthesis and action through a dual approach.

First, it suppresses the expression of Cyclooxygenase-2 (COX-2), the inducible enzyme responsible for synthesizing prostaglandins at sites of inflammation. bioscientifica.comnih.govnih.gov By reducing the amount of available COX-2 enzyme, this compound effectively curtails the production of pro-inflammatory PGs. bioscientifica.com

Second, and concurrently, this compound upregulates the expression of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). bioscientifica.comnih.govnih.gov 15-PGDH is the key enzyme responsible for the catabolism and inactivation of biologically active prostaglandins. imrpress.com By increasing the rate of PG degradation, this compound further reduces the levels of these inflammatory molecules. atsjournals.org This combined action of decreasing synthesis (via COX-2 suppression) and increasing degradation (via 15-PGDH upregulation) provides a powerful mechanism for controlling prostaglandin-driven inflammation. bioscientifica.comnih.gov

Attenuation of Nuclear Factor-κB (NF-κB) Signaling Pathway Activity

This compound exerts potent anti-inflammatory effects by inhibiting the Nuclear Factor-κB (NF-κB) signaling pathway. bioscientifica.commdpi.com The NF-κB pathway is a master regulator of inflammation, controlling the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. mdpi.comwjgnet.com

The inhibitory action of this compound on NF-κB is mediated through several mechanisms. One proposed mechanism involves the vitamin D receptor (VDR) physically interacting with IκB kinase β (IKKβ), a key kinase required for NF-κB activation. mdpi.com This interaction can prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm, thus blocking NF-κB's translocation to the nucleus. mdpi.com In some neuronal models, this compound has been shown to reduce the nuclear translocation of the p65 subunit of NF-κB, which is a hallmark of pathway activation. eneuro.org By attenuating NF-κB activity, this compound effectively suppresses the broad spectrum of inflammatory responses orchestrated by this critical transcription factor. mdpi.comwjgnet.com

Modulation of Inflammasome Activation and Interleukin-1β (IL-1β) Secretion (e.g., ROS-NLRP3 axis)

This compound can directly modulate the activation of the inflammasome, a multiprotein complex that drives the maturation and secretion of the highly pro-inflammatory cytokine IL-1β. nih.gov A key focus of research has been on the NLRP3 inflammasome, which can be activated by a variety of stimuli, including reactive oxygen species (ROS). plos.orgfrontiersin.orgjyoungpharm.org

Studies have shown that this compound inhibits the ROS-NLRP3-IL-1β signaling axis. mdpi.comnih.gov In human corneal epithelial cells subjected to hyperosmotic stress, this compound was found to significantly attenuate the generation of intracellular ROS. nih.gov This reduction in oxidative stress, in turn, suppressed the expression of NLRP3 inflammasome components and consequently inhibited the production and secretion of mature IL-1β. nih.gov The mechanism for this antioxidant effect involves the activation of the Nrf2-antioxidant signaling pathway by this compound. nih.gov By preventing the priming and activation of the NLRP3 inflammasome, this compound can halt a critical amplification loop in the inflammatory cascade at a very early stage. nih.govsci-hub.se

Table 3: Summary of Anti-inflammatory Mechanisms of this compound

| Mechanism | Key Molecular Targets | Outcome |

|---|

| Prostaglandin Inhibition | COX-2: Suppression of expression. bioscientifica.comnih.gov15-PGDH: Upregulation of expression. bioscientifica.comnih.gov | Reduced synthesis and increased degradation of pro-inflammatory prostaglandins. nih.govatsjournals.org | | NF-κB Attenuation | IKKβ: VDR-mediated inhibition. mdpi.comp65 subunit: Reduced nuclear translocation. eneuro.org | Decreased transcription of a wide range of pro-inflammatory genes. wjgnet.com | | Inflammasome Modulation | ROS: Attenuation of generation. nih.govNLRP3: Suppression of inflammasome expression and activation. nih.gov | Inhibition of IL-1β maturation and secretion. mdpi.comnih.gov |

Anti-angiogenic Effects in Preclinical Vascular Models

This compound, the biologically active form of vitamin D, demonstrates significant anti-angiogenic properties in various preclinical models, particularly in the context of ocular neovascularization. These effects are crucial for understanding its potential in modulating pathological blood vessel formation.

Preclinical research has consistently shown that this compound is a potent inhibitor of choroidal sprouting angiogenesis, a key process in diseases like neovascular age-related macular degeneration (nAMD). nih.gov In ex vivo studies using mouse choroidal explants, this compound treatment led to a significant and dose-dependent reduction in the area of sprouting angiogenesis. nih.govoncotarget.com Specifically, treatments with 5-10 µM of this compound were found to reduce the sprouting area by as much as 93% compared to the control group. nih.govoncotarget.comresearchgate.net This inhibitory effect was observed without compromising the viability of the choroidal explants, as confirmed by Calcein staining. nih.govoncotarget.com

The ex vivo mouse choroidal sprouting angiogenesis assay is considered a physiologically relevant model because it is multicellular, incorporating retinal pigment epithelium (RPE) cells, endothelial cells, macrophages, and pericytes, which all contribute to the microenvironment that supports angiogenesis. nih.gov The inhibitory action of this compound in this complex system highlights its potential to counteract the pathological formation of new blood vessels in the choroid. nih.govbiorxiv.org Further in vivo studies using a laser-induced choroidal neovascularization (L-CNV) mouse model corroborated these findings, showing that systemically administered this compound could significantly attenuate the volume of vascular lesions. oncotarget.comoncotarget.com

Table 1: Effect of this compound on Choroidal Sprouting Angiogenesis

| Preclinical Model | Key Findings | Reference |

|---|---|---|

| Ex vivo mouse choroidal sprouting assay | 5-10 µM of this compound reduced sprouting area by up to 93%. | nih.govoncotarget.com |

| Ex vivo mouse choroidal sprouting assay | No significant inhibition was observed at a concentration of 1 µM. | nih.govresearchgate.net |

| Laser-induced choroidal neovascularization (L-CNV) mouse model | Intraperitoneal administration significantly attenuated the volume of CNV lesions and reduced vascular leakage. | oncotarget.comoncotarget.com |

The influence of this compound on the formation of capillary networks by endothelial cells, a critical step in angiogenesis, has yielded more context-dependent results. In studies using mouse retinal endothelial cells, this compound was shown to inhibit capillary morphogenesis in a solubilized basement membrane matrix. arvojournals.orgarvojournals.org This inhibition of the capillary network occurred at concentrations that did not significantly affect the proliferation or migration of these cells, suggesting a more specific effect on the later stages of angiogenesis. arvojournals.orgarvojournals.org

However, other studies have reported that this compound did not inhibit the in vitro formation of capillary-like cords in human dermal or human retinal microvascular endothelial cells. nih.govoncotarget.com This discrepancy suggests that the anti-angiogenic activity of this compound on capillary formation is dependent on the specific type of endothelial cell and the experimental conditions. oncotarget.com For instance, while this compound alone had no effect on Human Umbilical Vein Endothelial Cell (HUVEC) cord formation, it did attenuate this process when the cells were stimulated with conditioned medium from prostate cancer cells. oncotarget.com These findings underscore that the modulatory effects of this compound on endothelial cell capillary networks are influenced by the surrounding cellular and molecular microenvironment. oncotarget.com

Influence on Cell Adhesion, Migration, and Invasiveness

This compound exerts significant influence over cellular behaviors that are fundamental to tissue integrity and pathological processes like cancer metastasis, including cell adhesion, migration, and invasion.

A key mechanism through which this compound modulates cell behavior is by regulating the expression of cell adhesion molecules, most notably E-cadherin. E-cadherin is a crucial protein for forming adherens junctions, which mediate strong cell-cell adhesion in epithelial tissues. Loss of E-cadherin is a hallmark of epithelial-to-mesenchymal transition (EMT), a process that allows cancer cells to become motile and invasive.

Preclinical studies have demonstrated that this compound can increase the expression of E-cadherin in various cancer cell lines, including those from squamous cell carcinoma, colon cancer, and prostate cancer. csic.esnih.govtandfonline.com In squamous cell carcinoma cells, the promotion of E-cadherin expression by this compound was linked to a decrease in cell migration. nih.gov Similarly, in colon carcinoma cells, this compound enhances E-cadherin expression, which contributes to an increase in cell-cell adhesion and a reduction in invasiveness. csic.esplos.org This effect is partly achieved through interaction with the Wnt/β-catenin signaling pathway, where this compound promotes the epithelial phenotype and counteracts EMT. csic.es The restoration of E-cadherin function is a critical aspect of this compound's ability to suppress the metastatic potential of tumor cells. nih.gov

The morphology and motility of a cell are largely dictated by the organization of its actin cytoskeleton. This compound has been shown to induce significant changes in cytoskeletal architecture, leading to a less invasive cellular phenotype. In studies on fibroblast-like synoviocytes (FLS) from patients with rheumatoid arthritis, this compound prevented the morphological changes required for invasion. researchgate.net

Control (DMSO-treated) FLS displayed an elongated, fusiform shape with thick, longitudinal actin stress fibers and polarized lamellipodia—structures essential for cell movement. researchgate.net In contrast, FLS treated with this compound adopted a more rounded shape, with disorganized actin fibers and a significant reduction in the number of thick stress filaments and elongated cells. researchgate.net Furthermore, this compound treatment prevented the formation of polarized lamellipodia, which are critical for directional cell migration. researchgate.net This cytoskeletal reorganization is a key factor in the compound's ability to inhibit cell motility and invasion. nih.govresearchgate.net

Table 2: Effects of this compound on Cell Adhesion and Cytoskeleton

| Cellular Process | Cell Type | Effect of this compound | Reference |

|---|---|---|---|

| E-cadherin Expression | Squamous Cell Carcinoma | Promoted E-cadherin expression, leading to decreased cell migration. | nih.gov |

| E-cadherin Expression | Colon Carcinoma | Increased E-cadherin expression and cell-cell adhesion. | csic.es |

| Cytoskeletal Organization | Rheumatoid Arthritis Fibroblast-Like Synoviocytes (FLS) | Induced a rounded shape, disorganized actin fibers, and reduced stress filaments. | researchgate.net |

| Cell Morphology | Rheumatoid Arthritis FLS | Prevented formation of polarized lamellipodia, inhibiting invasive morphology. | researchgate.net |

Role in Xenobiotic Detoxification and Antioxidant Responses

Xenobiotics are foreign compounds that the body must metabolize and eliminate, a process that can generate harmful reactive oxygen species (ROS) and induce oxidative stress. poltekkes-denpasar.ac.id The body relies on a complex system of detoxification enzymes and antioxidants to mitigate this damage. researchgate.net Emerging evidence suggests that this compound plays a role in modulating these protective pathways.

The cellular defense against oxidative stress involves endogenous antioxidant enzymes. poltekkes-denpasar.ac.id Studies investigating the effects of this compound on human osteosarcoma cells (MG-63) revealed its ability to enhance specific antioxidant responses. biorxiv.org Treatment with this compound led to a statistically significant increase in the expression of glutathione (B108866) S-transferase kappa 1 (GSTK1) and glutathione S-transferase Mu 4 (GSTM4). biorxiv.org Glutathione S-transferases (GSTs) are a critical family of phase II detoxification enzymes that catalyze the conjugation of glutathione to a wide variety of xenobiotic compounds, neutralizing them and facilitating their excretion. researchgate.net

By upregulating specific GSTs, this compound may bolster the cell's capacity to detoxify harmful substances and defend against oxidative damage. researchgate.netbiorxiv.org This antioxidant response appears to be a part of the broader cellular stress tolerance mechanisms enforced by vitamin D signaling. biorxiv.org While the aryl hydrocarbon receptor (AhR) and nuclear factor erythroid 2-related factor 2 (Nrf2) are key regulators of xenobiotic and antioxidant responses, the precise interplay with vitamin D signaling pathways is an area of ongoing investigation. nih.govamegroups.org

Control of Phase I and Phase II Enzyme Expression

This compound, also known as calcitriol (B1668218), has been shown to exert regulatory control over the expression of Phase I and Phase II metabolizing enzymes, which are crucial for the biotransformation of both endogenous compounds and xenobiotics. frontiersin.orgkarger.come-enm.org The primary mechanism of action for calcitriol is through its binding to the vitamin D receptor (VDR), a nuclear receptor that acts as a ligand-activated transcription factor. frontiersin.orgkarger.com This binding initiates a cascade of events leading to the regulation of target gene expression. mdpi.com

Preclinical evidence suggests that calcitriol can modulate the expression of several key enzymes. For instance, studies have shown that 1,25-dihydroxyvitamin D3 (calcitriol) can induce the expression of genes encoding for proteins involved in xenobiotic metabolism. frontiersin.org This includes the upregulation of enzymes such as UDP-glucuronosyltransferase 1A1 (UGT1A1), which plays a significant role in metabolizing a variety of substrates, including steroids and foreign compounds. frontiersin.org

The regulation of these enzymes is critical for cellular protection against environmental toxins. frontiersin.org Phase I enzymes, often from the cytochrome P450 (CYP) superfamily, are involved in the initial modification of compounds, while Phase II enzymes conjugate these modified compounds to facilitate their excretion. nih.gov Calcitriol's influence extends to the catabolism of vitamin D itself, primarily through the induction of CYP24A1, a mitochondrial enzyme responsible for the 24-hydroxylation of both 25-hydroxyvitamin D3 and calcitriol, marking them for degradation. nih.govdiva-portal.org This intricate feedback loop highlights the tight regulation of vitamin D signaling.

Conversely, the synthesis of the active form of vitamin D3 is catalyzed by another cytochrome P450 enzyme, CYP27B1 (1α-hydroxylase), which converts 25-hydroxyvitamin D3 to calcitriol. karger.comnih.gov The expression of CYP27B1 is tightly controlled, and its activity is crucial for maintaining appropriate levels of circulating calcitriol. karger.comresearchgate.net Preclinical models have demonstrated that calcitriol can downregulate the expression of CYP27B1, thereby controlling its own synthesis. nih.gov

The table below summarizes the key enzymes involved in vitamin D metabolism and their regulation by calcitriol, based on preclinical findings.

| Enzyme | Function | Regulation by Calcitriol | Reference |

| CYP24A1 | Catabolism of 25-hydroxyvitamin D3 and calcitriol | Upregulated | nih.govdiva-portal.org |

| CYP27B1 | Synthesis of calcitriol from 25-hydroxyvitamin D3 | Downregulated | karger.comnih.gov |

| UGT1A1 | Phase II xenobiotic metabolism | Upregulated | frontiersin.org |

Activation of Nrf2-Antioxidant Signaling Pathways

A growing body of preclinical research highlights the significant role of this compound in activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant signaling pathway. researchopenworld.comnih.gov This pathway is a primary cellular defense mechanism against oxidative stress. researchgate.netnih.gov

Under normal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (Keap1). researchgate.netimrpress.com However, in the presence of oxidative stress, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus. nih.govimrpress.com Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of various antioxidant genes, initiating their transcription. researchgate.netmdpi.com

Preclinical studies have demonstrated that calcitriol can promote the activation of this pathway. For instance, in a model of traumatic brain injury, calcitriol treatment was shown to reduce Keap1 expression and enhance the nuclear translocation of Nrf2. nih.govimrpress.com This activation of Nrf2 subsequently led to the increased expression of its target genes, including NADPH quinone dehydrogenase 1 (NQO1), heme oxygenase 1 (HO-1), and glutamate-cysteine ligase catalytic subunit (Gclc). nih.govresearchgate.net

The activation of the Nrf2 pathway by calcitriol has been shown to have protective effects in various preclinical models. In human corneal epithelial cells subjected to hyperosmotic stress, calcitriol attenuated cellular oxidative stress by activating Nrf2-antioxidant signaling. nih.gov This led to the upregulation of several antioxidant enzymes and a reduction in reactive oxygen species (ROS) production. nih.gov Similarly, in a model of cisplatin-induced acute kidney injury, calcitriol treatment attenuated oxidative damage. nih.gov

The table below summarizes the effects of calcitriol on key components of the Nrf2 signaling pathway as observed in preclinical investigations.

| Component | Effect of Calcitriol Treatment | Outcome | Reference |

| Keap1 | Reduced expression | Enhanced Nrf2 translocation | nih.govimrpress.com |

| Nrf2 | Increased nuclear translocation | Activation of antioxidant gene expression | nih.govnih.govimrpress.com |

| NQO1 | Increased mRNA levels | Enhanced antioxidant defense | nih.govresearchgate.net |

| HO-1 | Increased mRNA levels | Enhanced antioxidant defense | nih.govresearchgate.net |

| Gclc | Increased mRNA levels | Enhanced antioxidant defense | nih.gov |

| ROS | Decreased levels | Reduced oxidative stress | nih.gov |

These findings from preclinical investigations underscore the potential of this compound to modulate cellular defense mechanisms through its influence on both enzymatic detoxification pathways and the Nrf2-mediated antioxidant response.

Interactions of 1beta Calcitriol with Intracellular Signaling Networks in Research Models

Multilevel Antagonism of the Wnt/β-catenin Signaling Pathway

1beta-Calcitriol has been shown to antagonize the Wnt/β-catenin signaling pathway at multiple levels, a key pathway in cell proliferation and differentiation. csic.esresearchgate.net Deregulation of this pathway is a critical event in the initiation and progression of several cancers, particularly colorectal cancer. researchgate.netnih.gov

Key mechanisms of antagonism by this compound include:

Induction of VDR-β-catenin Binding: In cancer cell lines, this compound promotes the binding of the Vitamin D Receptor (VDR) to β-catenin in the nucleus. nih.govnih.gov This interaction prevents the formation of the transcriptionally active complex between β-catenin and T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors. nih.govijbs.com

Promotion of β-catenin Translocation: this compound induces the expression of E-cadherin, which sequesters β-catenin at the plasma membrane, thereby reducing its nuclear accumulation. nih.govmdpi.com Studies in oral dysplasia models have shown that this compound treatment leads to reduced nuclear localization of both total and transcriptionally active β-catenin. mdpi.com

Induction of Wnt Antagonists: Research indicates that this compound can induce the expression of Dickkopf-1 (DKK1), a secreted inhibitor of the Wnt signaling pathway. nih.govnih.gov

SIRT1-Mediated Deacetylation: this compound-bound VDR can activate the SIRT1 deacetylase, which in turn promotes the deacetylation and subsequent nuclear exclusion of β-catenin. researchgate.netbiorxiv.org This leads to the downregulation of β-catenin's pro-tumorigenic target genes. researchgate.netbiorxiv.org

Inhibition of Target Gene Expression: By preventing the nuclear function of β-catenin, this compound suppresses the expression of Wnt target genes such as c-MYC and cyclin D1, which are critical for cell proliferation. nih.govmdpi.com

Table 1: Effects of this compound on Wnt/β-catenin Signaling Pathway Components

| Component | Effect of this compound | Research Model |

|---|---|---|